Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
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Overview
Description
Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with an ethyl ester group attached to the carboxylate moiety.
Preparation Methods
The synthesis of Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the heterocyclic system. This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . The reaction typically involves the formation of an intermediate adduct, followed by ring opening and closure to yield the desired product.
Chemical Reactions Analysis
Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antiviral and antimicrobial agent . The compound has also been investigated for its potential use in the treatment of cancer, as it exhibits inhibitory effects on certain enzymes involved in cancer cell proliferation . Additionally, it has applications in the field of materials science, where it is used as a building block for the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of various cellular processes, ultimately resulting in the desired therapeutic effects. The specific molecular targets and pathways involved depend on the particular application of the compound.
Comparison with Similar Compounds
Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate can be compared to other similar compounds, such as 1,2,4-triazole and 1,2,3-triazole derivatives. While both classes of compounds exhibit diverse biological activities, 1,2,4-triazoles are generally more potent than 1,2,3-triazoles . Additionally, the presence of the pyrimidine ring in this compound provides unique structural features that contribute to its distinct biological properties. Other similar compounds include 1,2,4-triazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidines, which also exhibit a range of biological activities .
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-3-4-9-5-12(6)7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLRKGHZGPPDCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1518418-22-8 |
Source
|
Record name | ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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